molecular formula C7H14O2 B6597395 (1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol CAS No. 15753-48-7

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol

Cat. No.: B6597395
CAS No.: 15753-48-7
M. Wt: 130.18 g/mol
InChI Key: PFXRPUFYSLHDMF-RQJHMYQMSA-N
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Description

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol is a chiral alcohol with a cyclohexane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (1S,3R)-3-formylcyclohexan-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of precursor compounds under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1S,3R)-3-formylcyclohexan-1-one.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s stereochemistry plays a crucial role in its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
  • (1S,3S)-3-(hydroxymethyl)cyclohexan-1-ol
  • (1R,3R)-3-(hydroxymethyl)cyclohexan-1-ol

Uniqueness

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties

Properties

IUPAC Name

(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-2-1-3-7(9)4-6/h6-9H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXRPUFYSLHDMF-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274654
Record name rel-(1R,3S)-3-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15753-48-7
Record name rel-(1R,3S)-3-Hydroxycyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15753-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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